molecular formula C14H16N2O4S B3000252 Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 849057-49-4

Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B3000252
CAS No.: 849057-49-4
M. Wt: 308.35
InChI Key: FVEVWRVCMUFADZ-UHFFFAOYSA-N
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Description

Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyrimidinone core linked to a furan-carboxylate moiety via a thioether bridge. Key structural features include:

  • Pyrimidinone ring: A six-membered aromatic ring with a ketone group at position 6 and a propyl substituent at position 3.
  • Thioether linkage: Connects the pyrimidinone to a furan ring.
  • Furan-carboxylate: A five-membered oxygen-containing ring with a methyl ester group.

Structural analogs often exhibit varied conformational and intermolecular interaction patterns, influencing their physicochemical and therapeutic profiles.

Properties

IUPAC Name

methyl 5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-4-9-7-12(17)16-14(15-9)21-8-10-5-6-11(20-10)13(18)19-2/h5-7H,3-4,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEVWRVCMUFADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine ring, which can be synthesized through a Biginelli reaction involving urea, an aldehyde, and a β-keto ester under acidic conditions . The furan ring can be introduced via a Vilsmeier-Haack reaction, which forms the furan-2-carboxylate moiety . The final step involves the formation of the thioether linkage, which can be achieved by reacting the pyrimidine derivative with a thiol in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine and furan rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters with different alkoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the pyrimidine ring, in particular, suggests potential interactions with biological macromolecules.

Medicine

Medicinally, compounds containing pyrimidine and furan rings have been studied for their antiviral, anticancer, and antimicrobial properties . This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and stability.

Mechanism of Action

The mechanism of action of Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The thioether linkage and the pyrimidine ring could play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Key observations :

  • Compound A lacks the fused thiazole ring present in Compound B, resulting in a simpler bicyclic system.
  • The thioether bridge in Compound A may enhance flexibility compared to the rigid benzylidene group in Compound B.
2.2 Conformational and Crystallographic Features
  • Ring puckering: In Compound B, the pyrimidine ring adopts a "flattened boat" conformation with a puckering amplitude of 0.224 Å . Compound A’s pyrimidinone ring is expected to exhibit similar puckering due to steric and electronic constraints.
  • Dihedral angles: Compound B shows an 80.94° dihedral angle between the thiazolo-pyrimidine and benzene rings .
2.3 Hydrogen Bonding and Intermolecular Interactions
Parameter Compound A (Predicted) Compound B (Observed)
Primary interactions O-H···O (ester/ketone), S···O (thioether) C-H···O (bifurcated chains along c-axis)
Graph set analysis Potential 1D chains or 2D sheets via O-H···O $ C(6) $ and $ D(2) $ motifs forming helical chains

Implications :

  • Compound B’s bifurcated C-H···O bonds stabilize its crystal packing , whereas Compound A’s stronger O-H···O interactions may improve solubility or alter melting points.

Research Findings and Pharmacological Relevance

  • Pyrimidine derivatives: Both compounds fall into this class, known for diverse bioactivities. Compound B’s pharmacological interest is explicitly noted , suggesting Compound A merits similar exploration.

Biological Activity

Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H12N4O3S
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 1004257-62-8

The structure features a furan ring, a carboxylate group, and a dihydropyrimidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in inflammatory processes or as modulators of cellular signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as myeloperoxidase (MPO), which is implicated in oxidative stress and inflammation .
  • Cell Signaling Modulation : It may influence pathways related to cell proliferation and apoptosis, potentially offering therapeutic effects against tumors or chronic inflammatory diseases.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related cellular damage.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis or cardiovascular diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Inhibition of Myeloperoxidase :
    • A study demonstrated that N1-substituted dihydropyrimidines showed potent inhibition of MPO, suggesting a mechanism that could be applicable to this compound .
  • Anticancer Activity :
    • Research on structurally similar compounds indicated their potential as anticancer agents through the induction of apoptosis in various cancer cell lines .
  • Preclinical Evaluations :
    • Preclinical evaluations have highlighted the pharmacokinetic profiles and safety profiles of related compounds, paving the way for future clinical trials .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzymatic InhibitionInhibits myeloperoxidase

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves multi-step condensation or cyclization reactions. A plausible approach includes:

  • Thioglycolic acid coupling : Reacting a functionalized pyrimidinone (e.g., 6-oxo-4-propyl-1,6-dihydropyrimidine-2-thiol) with methyl 5-(bromomethyl)furan-2-carboxylate under basic conditions (e.g., NaHCO₃/DMF) to form the thioether linkage.
  • Optimization variables : Reaction time (8–12 hours), temperature (reflux at 80–100°C), and solvent systems (e.g., acetic acid/acetic anhydride mixtures as in ).
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2 v/v) or column chromatography using silica gel and dichloromethane/methanol gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths, dihedral angles, and hydrogen-bonding networks. For example, used X-ray to confirm a pyrimidine ring’s puckered conformation (deviation: 0.224 Å from plane) and intermolecular C–H···O interactions .
  • NMR spectroscopy : ¹H/¹³C NMR to verify ester (δ ~3.8 ppm for methyl), furan (δ ~6.5–7.5 ppm), and pyrimidine protons (δ ~2.5 ppm for propyl).
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether (C–S at ~650 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of the ester and thioether linkages under physiological conditions?

Methodological Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC or LC-MS.
  • Kinetic studies : Measure half-life (t₁/₂) of ester hydrolysis under simulated gastric (pH 1.2) or intestinal (pH 6.8) conditions.
  • Comparative analysis : Use methyl furan-2-carboxylate analogs (e.g., ethyl esters in ) as controls to evaluate substituent effects on stability.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, used DFT to analyze charge distribution in pyrimidine derivatives, revealing reactive carbonyl groups .
  • Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) using software like AutoDock. Focus on hydrogen bonds between the pyrimidine’s carbonyl and active-site residues.
  • Solvent-accessible surface area (SASA) : Predict solubility and membrane permeability via tools like Schrödinger’s QikProp.

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

Methodological Answer:

  • Conformational analysis : Use X-ray or DFT to verify if solid-state vs. solution-phase structures differ (e.g., ’s flattened boat conformation ).
  • Assay validation : Re-test bioactivity under varied conditions (e.g., oxygen-free environments to prevent oxidation of thioether).
  • Synchrotron studies : Re-examine protein-ligand interactions via high-resolution crystallography if docking results conflict with IC₅₀ values.

Q. What methods investigate hydrogen-bonding patterns and supramolecular assembly in the solid state?

Methodological Answer:

  • X-ray crystallography : Identify intermolecular interactions (e.g., C–H···O bonds in formed chains along the c-axis ).
  • Hirshfeld surface analysis : Quantify interaction types (e.g., % contribution of H···O vs. H···S contacts).
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency. For example, strong hydrogen bonds may increase melting points (e.g., 427–428 K in ).

Key Considerations for Data Interpretation

  • Stereochemical effects : The propyl and thioether substituents may induce steric hindrance, altering reactivity. Compare with methyl/ethyl analogs in .
  • Batch variability : Monitor purity via HPLC (>95%) and elemental analysis, as impurities in dihydropyrimidinones can skew bioactivity .

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